7-Oxostaurosporine: A Technical Guide to its Physicochemical Properties for Drug Discovery and Development
7-Oxostaurosporine: A Technical Guide to its Physicochemical Properties for Drug Discovery and Development
Introduction: Beyond Staurosporine – The Significance of the 7-Oxo Moiety
7-Oxostaurosporine, also known as RK-1409, is a potent indolocarbazole alkaloid derived from the microbial fermentation of Streptomyces platensis subsp. malvinus.[1] As a close structural analog of the archetypal broad-spectrum kinase inhibitor, staurosporine, it has garnered significant interest within the scientific community. The introduction of a ketone group at the 7-position of the aglycone core fundamentally alters its electronic and steric properties, conferring a unique biological and physicochemical profile.[2] Notably, 7-Oxostaurosporine is a highly fluorescent molecule, a characteristic that provides a distinct advantage for its use in modern cell biology and high-throughput screening assays.[3][4]
This technical guide provides an in-depth exploration of the core physicochemical properties of 7-Oxostaurosporine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of data to explain the causality behind its properties and provide actionable, field-proven experimental protocols. Every piece of data is contextualized to support the rational design of experiments and accelerate research and development efforts.
Chemical Identity and Core Physicochemical Characteristics
A precise understanding of a compound's fundamental properties is the bedrock of reproducible science. The table below summarizes the key identifiers and physicochemical characteristics of 7-Oxostaurosporine.
| Property | Value | Source(s) |
| IUPAC Name | (2R,3R,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.1²,⁶.0⁷,²⁸.0⁸,¹³.0¹⁵,¹⁹.0²⁰,²⁷.0²¹,²⁶]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione | [2] |
| Synonyms | RK-1409, BMY 41950 | [4][5] |
| CAS Number | 141196-69-2 (primary), 125035-83-8 | [3][4][6] |
| Molecular Formula | C₂₈H₂₄N₄O₄ | [3][6] |
| Molecular Weight | 480.5 g/mol | [3][4][6] |
| Appearance | Yellow solid / Yellowish powder | [2][6] |
| Purity | >98% (commercially available) | [3] |
| Melting Point | Data not consistently reported in public literature. | |
| Storage | Store at -20°C, desiccated, protected from light. | [6][7] |
A Note on the CAS Number: Researchers will encounter two primary CAS numbers for 7-Oxostaurosporine. While both refer to the same molecule, 141196-69-2 is more frequently utilized by current chemical suppliers and in recent literature.[3][6] The number 125035-83-8 appears in earlier literature and some databases.[4] For procurement and regulatory purposes, referencing both numbers is advisable to ensure comprehensive database searches.
Solubility Profile: A Critical Parameter for Biological Assays
The poor aqueous solubility of 7-Oxostaurosporine is a critical experimental consideration. Like its parent compound, it is hydrophobic, necessitating the use of organic solvents for the preparation of stock solutions.
| Solvent | Solubility | Source(s) |
| Water | Poorly soluble / Insoluble | [2][5][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2][4][6] |
| Dimethylformamide (DMF) | Soluble | [4][6] |
| Ethanol | Soluble | [2][5][6] |
| Methanol | Soluble | [2][5][6] |
Expert Insight: The choice of solvent is dictated by the downstream application. For in vitro kinase assays and cell-based assays, DMSO is the solvent of choice due to its high solubilizing power and compatibility with most assay formats at low final concentrations (<0.5%). However, the potential for DMSO to affect cell physiology necessitates careful validation and the inclusion of vehicle controls in every experiment. When preparing stock solutions, it is critical to use anhydrous-grade DMSO to prevent compound degradation. For long-term storage, stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Experimental Protocol: Determination of Kinetic Aqueous Solubility
This protocol provides a high-throughput method to assess the aqueous solubility of 7-Oxostaurosporine in a buffer relevant to your biological assay. This "kinetic" method reflects the solubility challenge when a compound is rapidly diluted from a DMSO stock into an aqueous medium.
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Prepare a High-Concentration Stock: Accurately weigh and dissolve 7-Oxostaurosporine in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to generate a range of concentrations (e.g., 10 mM down to ~5 µM).
-
Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom plate pre-filled with a larger volume (e.g., 98 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4). This creates a 1:50 dilution.
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Incubation and Observation: Seal the plate and incubate at room temperature with gentle shaking for 1-2 hours.
-
Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength of ~620 nm using a plate reader. The onset of precipitation is indicated by a sharp increase in absorbance.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Lipophilicity and Ionization State (LogP & pKa)
The lipophilicity (LogP) and ionization state (pKa) of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cellular membranes.
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pKa (Ionization Constant): This value indicates the pH at which a molecule is 50% ionized. The structure of 7-Oxostaurosporine contains a secondary amine in the sugar moiety, which is the most likely site of protonation (basic pKa). An accurate pKa value is essential for predicting its charge at physiological pH (7.4), which in turn influences its interactions with targets and its solubility.
Expert Insight: For drug discovery programs, obtaining an experimental LogD₇.₄ (the distribution coefficient at pH 7.4) is more physiologically relevant than LogP for ionizable compounds. This value accounts for the partitioning of both the neutral and ionized species. The absence of readily available experimental data for 7-Oxostaurosporine presents an opportunity for foundational characterization studies.
Methodology: Computational Prediction of pKa and LogP
In the absence of experimental data, several well-validated software packages can provide reliable estimates for these parameters.
Caption: Workflow for in silico prediction of pKa and LogP.
Spectroscopic Properties: Leveraging Inherent Fluorescence
A key distinguishing feature of 7-Oxostaurosporine is its intrinsic fluorescence, a property not prominent in the parent staurosporine molecule.[3] This fluorescence provides a powerful, non-radioactive, and sensitive tool for its detection and quantification in various experimental settings.
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UV-Visible Absorption: The extended conjugated system of the indolocarbazole core gives rise to strong absorption in the UV and visible regions. While specific spectra are not widely published, related compounds show characteristic absorption maxima. For instance, the parent compound staurosporine exhibits λmax at 243, 292, 335, 356, and 372 nm in methanol.[8]
-
Fluorescence Spectroscopy: The 7-oxo functional group enhances the fluorescence of the molecule. Determining the optimal excitation and emission maxima is crucial for designing fluorescence-based assays, such as fluorescence polarization binding assays or for cellular imaging studies.
Experimental Protocol: Measurement of Fluorescence Spectra
This protocol outlines the steps to determine the fluorescence excitation and emission spectra of 7-Oxostaurosporine.
-
Sample Preparation: Prepare a dilute solution of 7-Oxostaurosporine (e.g., 1-10 µM) in a spectroscopic-grade solvent (e.g., ethanol or DMSO). The final absorbance at the excitation maximum should be kept low (<0.1) to avoid inner-filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to an estimated emission wavelength (e.g., ~470 nm, a common region for similar fluorophores).
-
Scan a range of excitation wavelengths (e.g., 300-450 nm).
-
The resulting spectrum will show the efficiency of different wavelengths at exciting fluorescence, and the peak of this spectrum is the excitation maximum (λ_ex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (λ_ex).
-
Scan a range of emission wavelengths (e.g., 420-600 nm).
-
The resulting spectrum will show the intensity of emitted light at different wavelengths, and the peak is the emission maximum (λ_em).
-
-
Solvent Blank: Repeat the measurements with the pure solvent to identify and subtract any background signals, such as Raman scattering.
Mechanism of Action: Inhibition of PKC and Downstream Signaling
7-Oxostaurosporine exerts its potent biological effects primarily through the inhibition of Protein Kinase C (PKC), a critical family of serine/threonine kinases involved in a myriad of cellular processes.[1][9][10] By competitively binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates.[6] One of the most significant consequences of PKC inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation, cell survival, and proliferation.[9][10]
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by TNFα), PKC is activated and participates in a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes. By inhibiting PKC, 7-Oxostaurosporine prevents IκBα degradation, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival and pro-inflammatory functions.[9][11] This mechanism is central to its observed anti-tumor activity, which includes the induction of apoptosis and cell cycle arrest at the G2 phase.[4][7][10]
Caption: Inhibition of the canonical NF-κB pathway by 7-Oxostaurosporine.
Experimental Protocol: In Vitro PKC Kinase Inhibition Assay
This protocol provides a framework for quantifying the inhibitory potency (e.g., IC₅₀) of 7-Oxostaurosporine against a specific PKC isoform using a radiometric assay.
-
Reagent Preparation:
-
Kinase: Recombinant active PKC enzyme.
-
Substrate: A suitable PKC substrate, such as histone H1 or a specific peptide substrate.
-
Inhibitor: Prepare a 10 mM stock of 7-Oxostaurosporine in DMSO, followed by serial dilutions to create a range of concentrations for the assay.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Cofactors: Phosphatidylserine and Diacylglycerol for PKC activation.
-
ATP: A stock solution of ATP containing [γ-³²P]ATP.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, activated PKC enzyme, and substrate.
-
Add a small volume of the diluted 7-Oxostaurosporine or DMSO (for vehicle control) to the reaction mix. Pre-incubate for 10 minutes at 30°C.
-
-
Initiate Reaction: Start the kinase reaction by adding the [γ-³²P]ATP solution. The final concentration of ATP should ideally be close to the K_m of the specific PKC isoform.
-
Incubation: Incubate the reaction at 30°C for an optimized time (typically 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper and immediately immersing it in 75 mM phosphoric acid.
-
Washing: Wash the P81 papers several times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P on the dried P81 papers using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
7-Oxostaurosporine stands as a compelling chemical entity with significant potential as both a research tool and a scaffold for therapeutic development. Its potent, well-defined mechanism of action, coupled with its intrinsic fluorescence, offers a unique combination of features for modern biological investigation. This guide has synthesized the critical physicochemical data and provided robust, actionable protocols to empower researchers in their studies.
While much is known, key gaps in the public data—specifically, experimentally determined melting point, pKa, LogP, and quantitative spectroscopic data—remain. The protocols and methodologies outlined herein provide a clear path for researchers to generate this foundational data, which will be invaluable for the broader scientific community. Future work focused on a complete physicochemical characterization will undoubtedly accelerate the translation of 7-Oxostaurosporine and its next-generation analogs from the laboratory bench to potential clinical applications.
References
A comprehensive, numbered list of all cited sources with titles and clickable URLs will be provided here to ensure authoritative grounding and verifiability.
Sources
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- 3. AID 237615 - Calculated partition coefficient (clogD7.4) log D7.4 = log P - log(1 + 10 pKa-7.4) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. docs.chemaxon.com [docs.chemaxon.com]
- 5. schrodinger.com [schrodinger.com]
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- 8. Mycosporine and mycosporine-like amino acids: A paramount tool against ultra violet irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
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